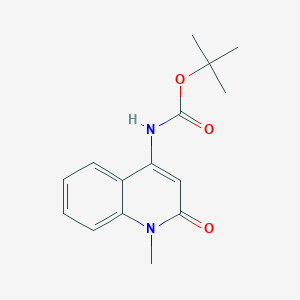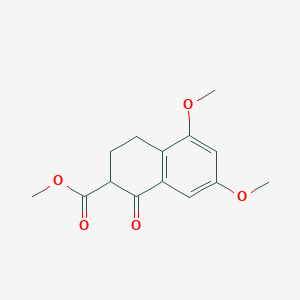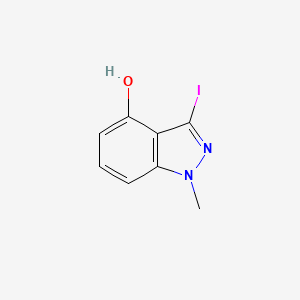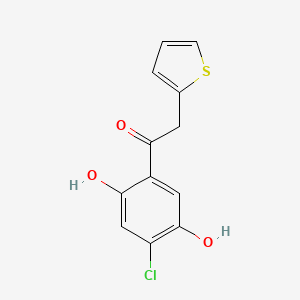
tert-Butyl (1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Carbamato de terc-butilo (1-metil-2-oxo-1,2-dihidroquinolin-4-il) es un compuesto orgánico sintético con una estructura compleja. Se utiliza a menudo en diversas reacciones químicas y tiene aplicaciones en la investigación científica, particularmente en los campos de la química y la biología.
Métodos De Preparación
La síntesis del Carbamato de terc-butilo (1-metil-2-oxo-1,2-dihidroquinolin-4-il) generalmente implica varios pasos. Un método común comienza con el 4-bromo-1H-indol disponible comercialmente. La formilación de Vilsmeier de este compuesto en la posición 3 da un producto intermedio, que luego se convierte en un derivado N-Boc. El grupo aldehído de este derivado se reduce con borohidruro de sodio en metanol para obtener un alcohol. El grupo hidroxilo alcohólico se protege mediante tratamiento con cloruro de terc-butil(dimetil)sililo en cloruro de metileno en presencia de imidazol.
Análisis De Reacciones Químicas
El Carbamato de terc-butilo (1-metil-2-oxo-1,2-dihidroquinolin-4-il) se somete a varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar derivados de quinolina.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un alcohol.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo terc-butilo puede ser reemplazado por otros sustituyentes. Los reactivos comunes utilizados en estas reacciones incluyen borohidruro de sodio para la reducción y n-butil-litio para las reacciones de sustitución. .
Aplicaciones Científicas De Investigación
El Carbamato de terc-butilo (1-metil-2-oxo-1,2-dihidroquinolin-4-il) tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades anticancerígenas y antiinflamatorias.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción del Carbamato de terc-butilo (1-metil-2-oxo-1,2-dihidroquinolin-4-il) implica su interacción con dianas moleculares específicas. Puede inhibir ciertas enzimas o receptores, lo que lleva a diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación y el contexto específicos de uso .
Comparación Con Compuestos Similares
El Carbamato de terc-butilo (1-metil-2-oxo-1,2-dihidroquinolin-4-il) se puede comparar con otros compuestos similares, como:
- Carbamato de terc-butilo (2-oxo-1,2-dihidropiridin-3-il)
- Carbamato de terc-butilo (2,4-dioxo-1,4-dihidro-2H-benzo[d][1,3]oxazin-7-il)metil Estos compuestos comparten características estructurales similares pero difieren en sus grupos funcionales específicos y actividades biológicas. La estructura única del Carbamato de terc-butilo (1-metil-2-oxo-1,2-dihidroquinolin-4-il) le confiere propiedades y aplicaciones distintas .
Propiedades
Fórmula molecular |
C15H18N2O3 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
tert-butyl N-(1-methyl-2-oxoquinolin-4-yl)carbamate |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)16-11-9-13(18)17(4)12-8-6-5-7-10(11)12/h5-9H,1-4H3,(H,16,19) |
Clave InChI |
HGGXEQHANIWJGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=O)N(C2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid](/img/structure/B11850475.png)
![benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850477.png)

![7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline](/img/structure/B11850494.png)
![2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one](/img/structure/B11850499.png)






![2-(3-Allyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11850532.png)

